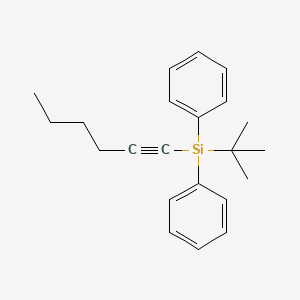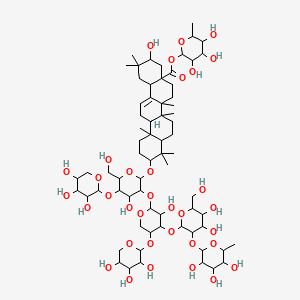
Mimonoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mimonoside C is a naturally occurring saponin glycoside isolated from plants of the genus Mimosa, particularly Mimosa tenuiflora. Saponins are a class of chemical compounds known for their surfactant properties, which allow them to form soap-like foams when shaken in aqueous solutions. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mimonoside C typically involves the extraction from plant material followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the extraction and purification processes. Advances in biotechnology, such as the use of genetically modified microorganisms, are being explored to enhance the yield and efficiency of this compound production.
Chemical Reactions Analysis
Types of Reactions: Mimonoside C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycosidic moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the aglycone part of the molecule, impacting its overall structure and function.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups to the molecule, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxy derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying saponin chemistry and developing new synthetic methodologies.
Biology: Mimonoside C exhibits antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for biological research.
Medicine: Its potential therapeutic effects include anticancer, antidiabetic, and cardioprotective activities.
Industry: Due to its surfactant properties, this compound is explored for use in cosmetics, detergents, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Mimonoside C involves its interaction with cellular membranes, where it can disrupt lipid bilayers due to its amphiphilic nature. This disruption can lead to increased permeability and cell lysis, which is beneficial in antimicrobial applications. Additionally, this compound can modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Mimonoside A and B: These are structurally related saponins isolated from the same genus. They share similar biological activities but differ in their glycosidic moieties.
Quillajasaponin: Another saponin with comparable surfactant properties and biological activities.
Ginsenosides: Saponins found in ginseng with diverse pharmacological effects.
Uniqueness of Mimonoside C: this compound is unique due to its specific glycosidic structure, which imparts distinct biological activities. Its ability to modulate multiple cellular pathways and its potential for industrial applications set it apart from other saponins.
Properties
CAS No. |
138079-63-7 |
|---|---|
Molecular Formula |
C69H112O34 |
Molecular Weight |
1485.6 g/mol |
IUPAC Name |
(3,4,5-trihydroxy-6-methyloxan-2-yl) 10-[3-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C69H112O34/c1-25-38(75)43(80)48(85)59(93-25)102-54-45(82)42(79)31(20-70)95-62(54)100-53-33(97-56-46(83)40(77)29(72)22-90-56)24-92-58(51(53)88)101-55-50(87)52(99-57-47(84)41(78)30(73)23-91-57)32(21-71)96-61(55)98-37-13-14-66(7)34(65(37,5)6)12-15-68(9)35(66)11-10-27-28-18-64(3,4)36(74)19-69(28,17-16-67(27,68)8)63(89)103-60-49(86)44(81)39(76)26(2)94-60/h10,25-26,28-62,70-88H,11-24H2,1-9H3 |
InChI Key |
ZAQBIKQZWUKFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(C(C9)O)(C)C)C(=O)OC1C(C(C(C(O1)C)O)O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)OC1C(C(C(CO1)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)

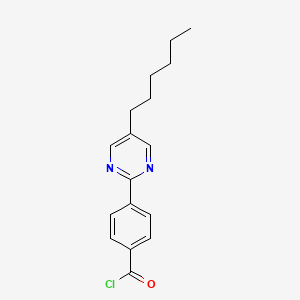
![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)
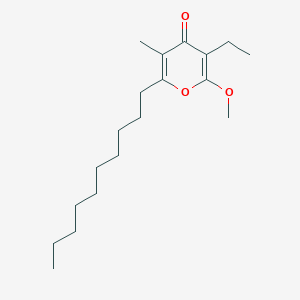

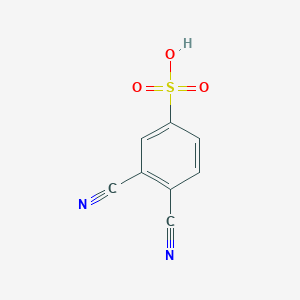
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
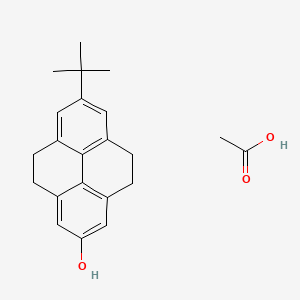
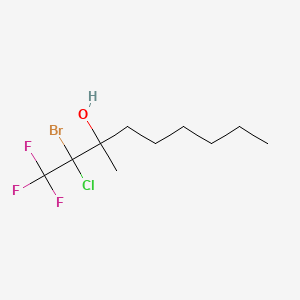
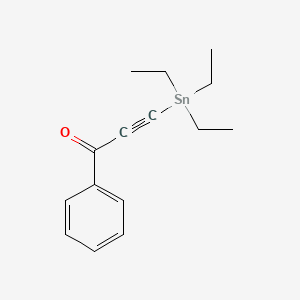
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
